molecular formula C6H10N2O2 B2583951 1H-Imidazole-5-methanol, 2-(methoxymethyl)- CAS No. 68282-43-9

1H-Imidazole-5-methanol, 2-(methoxymethyl)-

Cat. No.: B2583951
CAS No.: 68282-43-9
M. Wt: 142.158
InChI Key: GCBSRPOGGYIYGZ-UHFFFAOYSA-N
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Description

“1H-Imidazole-5-methanol, 2-(methoxymethyl)-” is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is also known as "(2-(Methoxymethyl)-1H-imidazol-5-yl)methanol" .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole-5-methanol, 2-(methoxymethyl)-” can be represented by the InChI code "1S/C6H10N2O2/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3, (H,6,7)" .

Scientific Research Applications

Chemical Synthesis and Molecular Interaction Studies

Synthetic Utility in Heterocyclic Chemistry : The versatility of imidazole derivatives in chemical synthesis is well-documented, with applications ranging from the synthesis of complex molecules to serving as intermediates in the construction of biologically active compounds. For instance, the use of imidazole derivatives in the synthesis of nitroxyl radicals demonstrates the compound's utility in creating stable radicals for further chemical studies (Kirilyuk, Grigor’ev, & Volodarskii, 1991).

Molecular Interactions and Structural Analysis : Imidazole derivatives are pivotal in the study of molecular interactions, particularly in the formation of hydrogen bonds and π-π interactions, which are crucial for understanding the structural aspects of molecular assemblies. For example, the analysis of imidazole-based bisphenol and its salts with various acids reveals extensive hydrogen bonding and electrostatic interactions, offering insights into the structural packing in solid-state structures (Nath & Baruah, 2012).

Role in Enhancing Corrosion Inhibition : The synthesis and application of imidazole derivatives extend to the field of corrosion inhibition, where novel compounds such as hydroxy lauric imidazoline show significant potential in protecting mild steel in chloride solutions saturated with CO2. This research highlights the compound's application in developing more efficient corrosion inhibitors, contributing to material science and engineering (Ma et al., 2016).

Solvation and Solute-Solvent Interactions : Understanding the solvation process and solute-solvent interactions is crucial in many areas of chemistry and biochemistry. Imidazole compounds, including derivatives studied in different solvents like water, methanol, and acetonitrile, provide valuable data on enthalpies of solvation and interaction, offering insights into the fundamental aspects of solvation and molecular behavior in solutions (Herrera-Castro & Torres, 2019).

Properties

IUPAC Name

[2-(methoxymethyl)-1H-imidazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-4-6-7-2-5(3-9)8-6/h2,9H,3-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBSRPOGGYIYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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